molecular formula C30H38N2O2 B2688774 Elacestrant S enantiomer

Elacestrant S enantiomer

Cat. No.: B2688774
M. Wt: 458.6 g/mol
InChI Key: SIFNOOUKXBRGGB-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAD1901 S enantiomer: , also known as Elacestrant S enantiomer, is a selective estrogen receptor degrader. It is a low activity enantiomer of Elacestrant, which is a nonsteroidal, orally bioavailable small molecule. Elacestrant is primarily used in the treatment of estrogen receptor-positive breast cancer .

Preparation Methods

The synthesis of RAD1901 S enantiomer involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions. Industrial production methods for RAD1901 S enantiomer are designed to ensure high purity and yield, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

RAD1901 S enantiomer undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RAD1901 S enantiomer has several scientific research applications, including:

Mechanism of Action

RAD1901 S enantiomer exerts its effects by binding to estrogen receptors, leading to their degradation. This process inhibits estrogen receptor-mediated signaling pathways, which are crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells. The molecular targets include estrogen receptor alpha and estrogen receptor beta .

Comparison with Similar Compounds

RAD1901 S enantiomer is unique compared to other selective estrogen receptor degraders due to its specific binding affinity and degradation efficiency. Similar compounds include:

These compounds differ in their mechanisms of action, binding affinities, and clinical applications, highlighting the uniqueness of RAD1901 S enantiomer.

Properties

IUPAC Name

(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNOOUKXBRGGB-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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